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molecular formula C18H31NO6 B182290 2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester CAS No. 166815-97-0

2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester

Cat. No. B182290
M. Wt: 357.4 g/mol
InChI Key: WRRZIESILPEHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06265434B1

Procedure details

A mixture of 645 mg (2.0 mmol) of 1-(t-butoxycarbonyl)-4-(iodomethyl)piperidine (from EXAMPLE 32, Step A), 660 mg (2.5 mmol) of 18-crown-6, 550 mg (4.0 mmol) of potassium carbonate and 0.60 mL of diethylmalonate in 12 mL of toluene was heated at 80° C. for 20h. The mixture was cooled, partitioned between 75 mL of ether and 50 mL of H2O and the layers were separated. The organic layer was washed with 50 mL of 5% Na2S2O3, 50 mL of sat'd NaCl, dried over MgSO4 and concentrated. Flash chromatography on 30 g of silica gel using 4:1 v/v hexanes/EtOAc, then 2:1 v/v hexanes/EtOAc as the eluant afforded 630 mg (89%) of the title compound: 1H NMR (500 MHz) δ 1.07-1.14 (m, 21), 1.24-1.28 (m, 6H), 1.38-1.45 (m, 1H), 1.45 (s, 9H), 1.66 (d, J=13.0, 2H), 1.83-1.87 (m, 2H), 2.65 (t, J=7.5,22H), 3.41-3.45 (m, 1H), 4.07 (app d, J=12.5,22H), 4.194.22 (m, 2H).
Quantity
645 mg
Type
reactant
Reaction Step One
Quantity
660 mg
Type
reactant
Reaction Step One
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1CI)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH2:16]1OCCOCCOCCOCCOCCO[CH2:17]1.C(=O)([O-])[O-].[K+].[K+].C([C:42]([CH2:49]C)([C:46]([O-:48])=[O:47])[C:43]([O-:45])=[O:44])C.[C:51]1(C)C=CC=C[CH:52]=1>>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][CH:11]([CH2:49][CH:42]([C:46]([O:48][CH2:51][CH3:52])=[O:47])[C:43]([O:45][CH2:16][CH3:17])=[O:44])[CH2:12][CH2:13]1)=[O:7])([CH3:2])([CH3:3])[CH3:4] |f:2.3.4|

Inputs

Step One
Name
Quantity
645 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CCCC1)CI
Name
Quantity
660 mg
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
550 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.6 mL
Type
reactant
Smiles
C(C)C(C(=O)[O-])(C(=O)[O-])CC
Name
Quantity
12 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between 75 mL of ether and 50 mL of H2O
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with 50 mL of 5% Na2S2O3, 50 mL of sat'd NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 630 mg
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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